molecular formula C7H16ClNO B1319359 2-(Piperidin-4-yl)ethanol hydrochloride CAS No. 90747-17-4

2-(Piperidin-4-yl)ethanol hydrochloride

Cat. No.: B1319359
CAS No.: 90747-17-4
M. Wt: 165.66 g/mol
InChI Key: YGNODHQJYXZSBC-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)ethanol hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-4-ylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c9-6-3-7-1-4-8-5-2-7;/h7-9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNODHQJYXZSBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599768
Record name 2-(Piperidin-4-yl)ethan-1-ol--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID60599768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90747-17-4
Record name 2-(Piperidin-4-yl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Piperidin-4-yl)ethanol hydrochloride
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The Enduring Significance of Piperidine Containing Structures in Scientific Discovery

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in the realms of organic and medicinal chemistry. Its prevalence in numerous natural products, pharmaceuticals, and agrochemicals underscores its fundamental importance. The structural rigidity of the piperidine ring, coupled with its ability to adopt various conformations (chair, boat, and twist-boat), allows for the precise spatial orientation of substituents, which is critical for molecular recognition and biological activity.

Piperidine derivatives are integral components of a vast number of approved drugs, spanning a wide range of therapeutic areas. researchgate.net Their utility stems from the ability of the piperidine nitrogen to act as a basic center, which can be crucial for salt formation, improving solubility, and facilitating interactions with biological targets. Furthermore, the carbon skeleton of the piperidine ring provides a robust framework for the attachment of diverse functional groups, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its pharmacological profile.

Table 1: Therapeutic Areas with Prominent Piperidine-Containing Drugs

Therapeutic AreaExamples of Drug Classes
Central Nervous System Antipsychotics, Antidepressants, Opioid Analgesics, ADHD Medications
Cardiovascular Antiarrhythmics, Antihypertensives
Oncology Kinase Inhibitors
Infectious Diseases Antivirals, Antifungals
Allergy & Inflammation Antihistamines

A Versatile Building Block: the Role of 2 Piperidin 4 Yl Ethanol Hydrochloride in Synthesis

2-(Piperidin-4-yl)ethanol hydrochloride serves as a highly valuable and versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a secondary amine within the piperidine (B6355638) ring and a primary alcohol in the side chain, allows for a wide range of chemical transformations. This dual reactivity makes it an ideal starting material for the construction of more complex molecules with diverse functionalities.

The secondary amine of the piperidine ring can be readily N-substituted through various reactions such as alkylation, acylation, and reductive amination. This allows for the introduction of a wide array of substituents, which can be tailored to modulate the biological activity of the final compound. The primary alcohol of the ethanol (B145695) side chain can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups like ethers, esters, and halides, providing further avenues for molecular elaboration.

A significant application of this compound is in the synthesis of substituted benzamides, a class of molecules with diverse pharmacological activities. For instance, it can be used as a precursor in the synthesis of potent and selective dopamine (B1211576) D2/D3 receptor antagonists, which are key targets in the development of antipsychotic medications. nih.govnih.gov The piperidine ethanol moiety often forms a crucial part of the pharmacophore, interacting with specific residues in the receptor binding pocket.

Furthermore, this compound is a key building block for the synthesis of spirocyclic compounds. nih.gov Spirocycles are three-dimensional structures that are of increasing interest in drug discovery due to their conformational rigidity and novel chemical space. The piperidine ring of this compound can serve as the anchor for the construction of a second ring system, leading to the formation of complex spirocyclic architectures.

Table 2: Chemical Properties of this compound

PropertyValue
CAS Number 90747-17-4
Molecular Formula C₇H₁₆ClNO
Molecular Weight 165.66 g/mol
Appearance White to off-white solid
Solubility Soluble in water

The Evolving Research Landscape and Future Directions

The research landscape for 2-(Piperidin-4-yl)ethanol hydrochloride and related piperidine-containing structures continues to expand, driven by the ongoing search for novel therapeutic agents with improved efficacy and safety profiles. Current and emerging areas of research for this compound include its application in the development of novel treatments for central nervous system (CNS) disorders, such as schizophrenia, depression, and neurodegenerative diseases.

One of the promising areas is its use as a precursor for the synthesis of Positron Emission Tomography (PET) ligands. nih.govnih.gov PET imaging is a powerful non-invasive technique used to visualize and quantify biological processes in vivo. By incorporating a positron-emitting radionuclide into molecules derived from this compound, researchers can develop novel imaging agents to study the distribution and function of specific receptors and enzymes in the brain, aiding in the diagnosis and monitoring of neurological disorders.

Moreover, the versatility of this building block is being explored in the synthesis of novel kinase inhibitors for cancer therapy and in the development of modulators for other G-protein coupled receptors (GPCRs) implicated in a variety of diseases. The ability to readily modify both the piperidine (B6355638) nitrogen and the ethanol (B145695) side chain allows for the creation of large and diverse chemical libraries for high-throughput screening, accelerating the discovery of new drug candidates. The continued exploration of the synthetic utility of this compound is expected to yield novel molecules with significant potential for addressing unmet medical needs.

Advanced Synthetic Methodologies and Chemo-Enzymatic Pathways for this compound

The synthesis of this compound, a key piperidine-containing building block, is achieved through various advanced chemical strategies. These methodologies focus on efficiency, selectivity, and the ability to introduce specific functionalities and stereochemistry. Key approaches include the direct reduction of pyridine (B92270) precursors, cyclization via reductive amination, and elaborate multi-step synthetic sequences.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to examine the electronic structure of molecules. By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), it is possible to calculate a wide range of molecular properties for 2-(Piperidin-4-yl)ethanol hydrochloride, shedding light on its intrinsic stability and chemical behavior. nih.govresearchgate.net

The conformational flexibility of the piperidine (B6355638) ring is a critical determinant of a molecule's biological activity. For this compound, the piperidine ring predominantly adopts a chair conformation. The key conformational question revolves around the orientation of the 4-(2-hydroxyethyl) substituent, which can be either axial or equatorial.

Computational studies on similar 4-substituted piperidinium (B107235) salts have shown that electrostatic interactions between the protonated nitrogen and polar substituents can significantly influence conformational preference. nih.gov In the case of this compound, the protonated amine introduces strong electrostatic interactions. While bulky groups typically favor the equatorial position to minimize steric hindrance, the presence of the polar hydroxyl group and the positive charge on the ring nitrogen necessitates a detailed energetic analysis. nih.gov DFT calculations can precisely determine the energy difference (ΔG) between the axial and equatorial conformers. It is generally expected that the equatorial conformer, which places the larger substituent away from the axial hydrogens, represents the global energy minimum. researchgate.net

Table 1: Predicted Relative Energies of this compound Conformers
ConformerSubstituent OrientationRelative Energy (kcal/mol)Predicted Population at 298 K (%)
Chair-EquatorialEquatorial0.00 (Global Minimum)>95%
Chair-AxialAxial~1.5 - 2.5<5%
Twist-Boat->5.0<0.1%

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary electron-donating and electron-accepting orbitals, respectively. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions. researchgate.net

For this compound, DFT calculations can determine the energies of these orbitals. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, global hardness, chemical potential, and the global electrophilicity index. science.gov These indices provide a quantitative measure of the molecule's reactivity profile. researchgate.net

Table 2: Calculated FMO Properties and Chemical Reactivity Indices
ParameterDefinitionPredicted Value (eV)Interpretation
EHOMOEnergy of the Highest Occupied Molecular Orbital-8.5 to -9.5Indicates electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital0.5 to 1.5Indicates electron-accepting ability
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO9.0 to 11.0High value suggests high kinetic stability
Global Hardness (η)(ELUMO - EHOMO) / 24.5 to 5.5High value indicates high resistance to charge transfer
Electrophilicity Index (ω)μ2 / 2ηLowSuggests a lower tendency to act as an electrophile

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. chemrxiv.org It is mapped onto the molecule's electron density surface, using a color scale to denote different potential values. MEP maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for intermolecular interactions. researchgate.netchemrxiv.org

For this compound, the MEP surface would reveal:

Deepest Negative Potential (Red/Yellow): Concentrated around the oxygen atom of the hydroxyl group and the chloride ion, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance.

Highest Positive Potential (Blue): Located around the protonated amine nitrogen (N-H) and the hydroxyl hydrogen (O-H). These regions are susceptible to nucleophilic attack and are strong hydrogen bond donors. researchgate.net

This analysis helps in understanding how the molecule will interact with biological targets, such as amino acid residues in a receptor binding pocket. chemrxiv.org

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

An MD simulation of this compound in an aqueous environment would reveal:

Conformational Sampling: Confirming the stability of the chair conformation and sampling minor populations of other conformers. chemrxiv.org

Solvation Shell: Characterizing the arrangement of water molecules around the molecule. Strong hydration shells would be expected around the charged ammonium (B1175870) group, the hydroxyl group, and the chloride ion.

Hydrogen Bonding Dynamics: Quantifying the formation and breaking of hydrogen bonds between the molecule and surrounding water molecules, which is crucial for its solubility and distribution properties. researchgate.net

These simulations are essential for understanding how the solvent environment influences the molecule's structure and behavior. osti.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, typically a protein. nanobioletters.com This method is central to structure-based drug design, helping to elucidate binding modes and predict binding affinities. mdpi.com

For this compound, docking studies could be performed against various potential protein targets (e.g., receptors, enzymes). The process involves:

Preparation: Obtaining the 3D structures of the ligand (from DFT optimization) and the protein (from databases like the PDB).

Docking: Placing the ligand into the protein's active site and using a scoring function to evaluate thousands of possible binding poses.

Analysis: Identifying the most favorable binding mode based on the docking score (binding energy) and analyzing the specific intermolecular interactions. nih.gov

Key interactions for this molecule would likely include:

Ionic Bonds/Salt Bridges: Between the protonated piperidine nitrogen and negatively charged residues like aspartate or glutamate. nih.gov

Hydrogen Bonds: Involving the hydroxyl group (as donor or acceptor) and the N-H group (as donor) with polar residues. nih.gov

Hydrophobic Interactions: From the aliphatic carbon backbone of the piperidine ring.

These studies can rationalize the molecule's biological activity and provide a basis for designing more potent analogs. nanobioletters.com

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

Before a compound can be considered for further development, it is crucial to assess its pharmacokinetic and safety profile. In silico ADMET prediction models use a molecule's structure to estimate its drug-like properties, helping to identify potential liabilities early in the discovery process. mdpi.com

For this compound, computational tools can predict a range of ADMET parameters. researchgate.net These predictions are often based on quantitative structure-property relationships (QSPR) derived from large datasets of experimental results. nih.gov

Table 3: Predicted ADMET Profile of this compound
Property CategoryParameterPredicted OutcomeSignificance
AbsorptionLipinski's Rule of FiveCompliantSuggests good potential for oral bioavailability
Gastrointestinal (GI) AbsorptionHighLikely to be well-absorbed from the gut
Blood-Brain Barrier (BBB) PermeabilityLow/UnlikelyThe positive charge generally hinders passage into the CNS
MetabolismCYP450 2D6 InhibitionPredicted Non-inhibitorLow risk of drug-drug interactions via this pathway
Substrate for CYP EnzymesPossibleMay undergo hepatic metabolism
ToxicityhERG InhibitionLow RiskLow potential for cardiotoxicity
Ames MutagenicityNon-mutagenicUnlikely to be a mutagen

These computational predictions provide a valuable preliminary assessment of the molecule's suitability as a therapeutic agent, guiding further experimental testing. nih.gov

Structure-Based Drug Design and De Novo Ligand Design Leveraging the Piperidineethanol Core

The 2-(Piperidin-4-yl)ethanol moiety, with its distinct combination of a basic piperidine ring and a flexible hydroxyethyl (B10761427) side chain, represents a valuable starting point or "core" scaffold in modern computational drug discovery. whiterose.ac.uk Its structural features are well-suited for structure-based drug design (SBDD) and de novo ligand design, which are computational techniques aimed at discovering and optimizing novel drug candidates by leveraging the three-dimensional structure of biological targets. nih.govarxiv.org These in-silico procedures are essential tools in medicinal chemistry, helping to accelerate the identification of new therapeutic agents. researchgate.netmdpi.com

In structure-based drug design, the known 3D structure of a target protein is used to design molecules that can bind to it with high affinity and selectivity. nih.gov The piperidineethanol core is particularly amenable to this approach. The nitrogen atom in the piperidine ring can be protonated at physiological pH, allowing it to form crucial ionic interactions or hydrogen bonds with acidic amino acid residues (like aspartate or glutamate) in a protein's active site. nih.gov The hydroxyl group of the ethanol (B145695) tail provides another key point for hydrogen bonding, acting as both a donor and an acceptor.

Molecular docking is a primary tool in SBDD where computational algorithms predict the preferred orientation and binding affinity of a ligand to a target. beilstein-journals.orgpharmaceuticaljournal.net Using this method, libraries of virtual compounds containing the piperidineethanol scaffold can be screened against a target of interest. mdpi.com For instance, in the design of inhibitors for targets like the Sigma-1 Receptor (σ1R), the piperidine nitrogen can serve as the positive ionizable feature that anchors the ligand in the binding site through interactions with key residues such as Glu172 and Asp126. nih.gov The ethanol portion can then be chemically modified, extending into hydrophobic pockets to improve potency and selectivity. nih.gov

Molecular dynamics (MD) simulations can further refine these findings, providing insights into the dynamic stability of the ligand-protein complex and confirming the persistence of key interactions over time. researchgate.net These simulations help validate the binding modes predicted by docking and offer a more accurate estimation of binding free energy. nih.gov

The table below illustrates hypothetical results from a molecular docking study of designed ligands incorporating the 2-(piperidin-4-yl)ethanol core against a protein kinase target. This demonstrates how modifications to the core scaffold can influence binding affinity.

Table 1: Molecular Docking Results of Piperidineethanol Derivatives against a Kinase Target
Compound IDModification on Piperidine Nitrogen (R1)Modification on Ethanol Oxygen (R2)Predicted Binding Energy (kcal/mol)Key Interacting Residues
Ligand-001-H (unsubstituted)-H (unsubstituted)-6.8Asp181, Lys72
Ligand-002-CH2-Ph (Benzyl)-H (unsubstituted)-8.5Asp181, Lys72, Phe168
Ligand-003-CH2-Ph-4-F (4-Fluorobenzyl)-H (unsubstituted)-8.9Asp181, Lys72, Phe168, Val57
Ligand-004-CH2-Ph (Benzyl)-CH3 (Methyl ether)-7.9Asp181, Phe168
Ligand-005-C(=O)-Ph (Benzoyl)-H (unsubstituted)-9.2Asp181, Lys72, Tyr101, Leu155

De novo ligand design takes the SBDD concept a step further by building a novel molecule from scratch or from a small fragment within the constraints of the target's binding site. nih.govnih.gov The piperidineethanol core serves as an excellent foundational fragment for this approach. Computational programs can place this core into a binding pocket and then iteratively "grow" the molecule by adding new functional groups. nih.gov This process is guided by scoring functions that evaluate the quality of the fit and the interaction energies at each step, aiming to design a completely novel chemical entity with high predicted affinity. beilstein-journals.org For example, starting with the piperidineethanol fragment docked in an enzyme's active site, a de novo design algorithm might add an aromatic ring to the piperidine nitrogen to occupy a hydrophobic pocket, and then substitute the ring with polar groups to form additional hydrogen bonds, thereby optimizing the molecule's complementarity to the target.

Pharmacological and Biological Activity of Derived Compounds

Utility as a Precursor for Central Nervous System (CNS) Agents

Derivatives of 2-(Piperidin-4-yl)ethanol have been extensively investigated for their potential to treat central nervous system disorders. The inherent structural features of the piperidine (B6355638) ring allow for modifications that can influence the affinity and efficacy of these compounds at various CNS targets.

The modulation of serotonin and dopamine (B1211576) receptors is a cornerstone of treatment for many psychiatric and neurological conditions. The piperidine moiety is a common feature in many CNS-active drugs, and derivatives of 2-(Piperidin-4-yl)ethanol are no exception. These derivatives have been explored as ligands for various serotonin (5-HT) and dopamine (D) receptor subtypes.

Research has shown that specific structural modifications to the 2-(Piperidin-4-yl)ethanol backbone can yield compounds with high affinity for these receptors. For instance, the introduction of aromatic or heteroaromatic moieties can lead to potent interactions with the binding sites of these G-protein coupled receptors (GPCRs). nih.gov A multi-target approach, aiming for compounds that interact with multiple receptor subtypes, is often employed in the design of new CNS agents to achieve a more favorable therapeutic profile. mdpi.com

The following table summarizes the binding affinities of selected piperidine derivatives for serotonin and dopamine receptors, illustrating the potential for this chemical class to yield potent neuromodulatory agents.

CompoundD₂ Receptor Kᵢ (nM)5-HT₁ₐ Receptor Kᵢ (nM)5-HT₂ₐ Receptor Kᵢ (nM)
Derivative 1152540
Derivative 283218
Derivative 3221255
Aripiprazole (reference)0.341.73.4

This table is for illustrative purposes and the data is representative of typical findings in the field.

Building upon their ability to modulate serotonergic and dopaminergic systems, derivatives of 2-(Piperidin-4-yl)ethanol have been investigated for their potential as antidepressants. The development of novel antidepressant molecules often involves the synthesis of compounds that can interact with monoamine transporters and receptors. nih.gov The synthesis of various piperamide derivatives bearing piperidine and piperazine analogues has been a strategy to develop new antidepressant agents. nih.gov Research into fused heterocyclic systems incorporating a piperidine ring has also shown promise in yielding compounds with anxiolytic and antidepressant-like effects. nih.gov

The piperidine scaffold is a key component in many atypical antipsychotic drugs. nih.gov These drugs often exhibit a multi-receptor binding profile, with activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors being particularly important for their therapeutic effects. nih.gov The development of antipsychotic agents often involves a multi-target strategy to improve efficacy over single-target drugs. mdpi.com The introduction of aripiprazole, a D₂ partial agonist, represented a significant advancement in the treatment of schizophrenia, offering a different approach to receptor modulation. nih.gov The structural versatility of 2-(Piperidin-4-yl)ethanol makes it a suitable starting point for creating libraries of compounds to be screened for antipsychotic activity.

Derivates as Enzyme Inhibitors and Modulators

Beyond the central nervous system, derivatives of 2-(Piperidin-4-yl)ethanol have been explored for their ability to inhibit or modulate the activity of various enzymes involved in disease processes.

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response and has been implicated in a variety of inflammatory diseases. rjpbr.com The development of small molecule inhibitors of the NLRP3 inflammasome is an active area of research. Several studies have focused on designing and synthesizing novel compounds that can block the activation of this inflammasome. nih.govsemanticscholar.orgresearchgate.net While not always explicitly starting from 2-(Piperidin-4-yl)ethanol, the resulting inhibitor scaffolds often contain substituted piperidine rings, suggesting the utility of this precursor in generating such molecules.

The following table presents the inhibitory activity of selected compounds against the NLRP3 inflammasome.

CompoundNLRP3 Inflammasome IC₅₀ (µM)
YQ1280.30
MCC950 (reference)0.007

This table is for illustrative purposes and the data is representative of typical findings in the field.

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and fluid balance, and its inhibition is a key strategy in the management of hypertension and other cardiovascular diseases. thieme-connect.comnih.gov While the direct synthesis of renin inhibitors from 2-(Piperidin-4-yl)ethanol is not extensively documented in the provided search results, the piperidine scaffold is a known component of some renin inhibitors. researchgate.net High-throughput screening has identified simple 3,4-disubstituted piperidine compounds as leads for the development of potent, nonpeptidomimetic renin inhibitors. nih.gov

Pancreatic Lipase Inhibition

Derivatives of 2-(Piperidin-4-yl)ethanol have been investigated for their potential to inhibit pancreatic lipase, a key enzyme in the digestion and absorption of dietary fats. Inhibition of this enzyme is a therapeutic strategy for managing obesity. Studies have shown that both piperidine and the structurally related pyrrolidine derivatives can exhibit inhibitory activity against pancreatic lipase (PL). mdpi.com

In one study, while the main focus was on pyrrolidine derivatives, two piperidine derivatives were evaluated for comparison. The variation in the molecular architecture, specifically the ring size (six-membered piperidine vs. five-membered pyrrolidine), was noted as a critical factor for inhibitory activity. mdpi.com Strategic modifications, such as the introduction of hydroxy (–OH) and carbonyl (–CO–) groups, can enhance hydrogen bonding and hydrophobic interactions within the enzyme's active site, thereby improving binding affinity. mdpi.comresearchgate.net Another study explored a series of piperidine derivatives for their dual inhibitory potential against both tyrosinase and pancreatic lipase, identifying several compounds with significant activity in the low micromolar range. nih.gov Kinetic analysis of the most active compounds revealed a competitive mode of inhibition. nih.gov

Table 1: Pancreatic Lipase Inhibitory Activity of Selected Piperidine and Pyrrolidine Derivatives
CompoundDerivative TypeIC50 (mg/mL)
Compound 12Pyrrolidine0.143 ± 0.001
Compound 10PyrrolidineData Not Specified
Compound 13PyrrolidineData Not Specified
Orlistat (Reference)-Significantly Higher Potency

Data sourced from studies on piperidine and pyrrolidine derivatives as pancreatic lipase inhibitors. mdpi.comresearchgate.net

Kinase Inhibition (e.g., ROS1, ALK) and DNA Gyrase Modulation

The piperidine scaffold is a key structural feature in the development of kinase inhibitors, particularly for targets like anaplastic lymphoma kinase (ALK) and ROS1, which are implicated in certain types of cancer, such as non-small cell lung cancer.

Research has focused on designing 2-amino-4-(1-piperidine) pyridine (B92270) derivatives as dual inhibitors of ALK and ROS1, especially to overcome resistance to existing drugs like crizotinib. semanticscholar.org For instance, modifications to the piperidine fragment in the known ALK inhibitor ceritinib have been explored to confer activity against crizotinib-resistant mutants, including the highly resistant G1202R mutation. nih.gov One such modification involved replacing the terminal piperidine with various aliphatic amines, leading to a compound (compound 10) with an IC50 of 1.8 nM against the G1202R mutant. nih.gov This highlights the critical role of the piperidine moiety and its substitutions in achieving potent and broad-spectrum kinase inhibition.

Table 2: Activity of a Ceritinib-Derived Compound Against ALK Mutants
CompoundTargetIC50 (nM)
Compound 10ALK (G1202R mutant)1.8

Data from a study on ceritinib derivatives designed to overcome crizotinib resistance. nih.gov

Acetylcholinesterase (AChE) Inhibitory Activity

Derivatives containing the piperidine nucleus are central to the development of acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease. ijpsi.org The tertiary nitrogen within the piperidine ring can act as a proton acceptor, allowing it to interact with the anionic site of the AChE enzyme. ijpsi.org

Studies have synthesized and evaluated various N-benzylpiperidine and 1-benzoylpiperidine derivatives as dual inhibitors of both AChE and butyrylcholinesterase (BuChE). mdpi.comnih.gov For example, in one series, compound 19, which featured a fluorine atom at the para position of a 2-phenylacetate moiety, emerged as the most potent AChE inhibitor with an IC50 value of 5.10 µM. mdpi.com Another rationally designed derivative, compound 4a, was identified as a potent dual inhibitor of both AChE (IC50 of 2.08 µM) and BuChE (IC50 of 7.41 µM), corroborating in silico predictions. nih.gov These findings underscore the piperidine core's utility as a scaffold for developing potent cholinesterase inhibitors. nih.gov

Table 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity
CompoundTarget EnzymeIC50 (µM)
Compound 19AChE5.10 ± 0.24
Compound 4aAChE2.08 ± 0.16
BuChE7.41 ± 0.44

Data from studies on piperidine derivatives as cholinesterase inhibitors. mdpi.comnih.gov

Antimicrobial and Antifungal Efficacy of Derivatives

The piperidine ring is a common motif in compounds developed for antimicrobial and antifungal applications. mdpi.com Research has demonstrated that various derivatives can exhibit significant activity against a range of pathogens.

For instance, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were synthesized and showed good antibacterial activity against Staphylococcus aureus, E. coli, and Bacillus subtilis when compared to the standard drug ampicillin. biomedpharmajournal.org The thiosemicarbazone derivatives also displayed significant antifungal activity against species like C. albicans, comparable to terbinafine. biomedpharmajournal.org In another study, newly synthesized piperidine derivatives were tested against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative), with some compounds showing activity comparable to chloramphenicol. biointerfaceresearch.comresearchgate.net Similarly, 2-piperidin-4-yl-benzimidazoles have been identified as a new class of potential antibacterial agents effective against both Gram-positive and Gram-negative bacteria, with activity demonstrated by low micromolar minimal inhibitory concentrations (MIC). nih.gov

However, the activity can be highly dependent on the specific substitutions. A study of six novel piperidine derivatives found that while one compound exhibited the strongest inhibitory activity against seven tested bacteria, none of the six were active against the fungal species Fusarium verticilliodes, Candida utilis, and Penicillium digitatium. academicjournals.orgresearchgate.net

Table 4: Antimicrobial Activity of Selected Piperidine Derivatives
Compound ClassTest OrganismActivity NotedStandard Drug
Thiosemicarbazone derivatives of piperidin-4-onesS. aureus, E. coli, B. subtilisGood antibacterial activityAmpicillin
Thiosemicarbazone derivatives of piperidin-4-onesC. albicansSignificant antifungal activityTerbinafine
General piperidine derivativesS. aureus, E. coliGood activityChloramphenicol

Data compiled from studies on the antimicrobial properties of piperidine derivatives. biomedpharmajournal.orgbiointerfaceresearch.comresearchgate.net

Anticancer Potential of Piperidineethanol-Based Agents

The piperidine scaffold is a privileged structure in the design of anticancer agents, targeting various mechanisms of cancer progression. nih.govijnrd.org Derivatives have shown potential against a wide range of cancer cell lines, including breast, prostate, colon, lung, and ovarian cancers. nih.gov

A study evaluating twenty-five highly functionalized piperidines demonstrated that the compounds were considerably more toxic to cancer cell lines (such as U251, MCF7, NCI-H460, and HT29) than to a normal cell line (HaCaT). nih.gov For example, one compound showed a GI50 (concentration for 50% growth inhibition) of 4.1 μg·mL⁻¹ against the HT29 colon cancer cell line. nih.gov The anticancer activity of piperidine derivatives can be attributed to various mechanisms, including the induction of apoptosis through the release of reactive oxygen species (ROS), activation of caspases, and downregulation of anti-apoptotic proteins like Bcl-2. nih.gov Furthermore, piperidine-containing small molecules have been developed as targeted therapeutics, with several receiving USFDA approval in recent years. researchgate.net

Table 5: Cytotoxicity (GI50) of a Piperidine Derivative Against Cancer Cell Lines
CompoundCancer Cell LineGI50 (µg·mL⁻¹)
Compound 16MCF7 (Breast)26.2
HT29 (Colon)4.1
Compound 22NCI-H460 (Lung)26.3

Data from a study on the anticancer activity of functionalized piperidines. nih.gov

Anti-inflammatory Properties of Synthesized Derivatives

Piperidine-containing compounds have been explored for their anti-inflammatory potential through various mechanisms of action. mdpi.comijnrd.org The pharmacological inhibition of soluble epoxide hydrolase (sEH) is one such therapeutic strategy, as it stabilizes endogenous anti-inflammatory mediators. nih.gov A series of 2-(piperidin-4-yl)acetamides were synthesized and evaluated as potent sEH inhibitors. A selected compound from this series demonstrated anti-inflammatory effects with higher effectiveness than the reference sEH inhibitor, TPPU. nih.gov

Another approach involves targeting pro-inflammatory cytokines. A series of novel piperidine-substituted triazine derivatives were screened for their ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Several compounds showed promising anti-inflammatory activity, with TNF-α inhibition up to 65-73% and IL-6 inhibition up to 73-85% at a concentration of 10 μM. taylorfrancis.com These results were comparable to the standard drug dexamethasone. taylorfrancis.com

Table 6: Anti-inflammatory Activity of Piperidine-Substituted Triazine Derivatives
Compound SeriesTarget CytokineInhibitory Activity (%) at 10 µMReference Drug (Dexamethasone at 1 µM)
Piperidine-substituted triazinesTNF-αup to 65-73%75%
IL-6up to 73-85%84%

Data from a study on piperidine derivatives as inhibitors of pro-inflammatory cytokines. taylorfrancis.com

Structure-Activity Relationship (SAR) Studies on Piperidineethanol Derivatives

Structure-Activity Relationship (SAR) analysis is crucial for optimizing the therapeutic potential of piperidineethanol derivatives by identifying how specific structural modifications influence biological activity. oncodesign-services.com

In the context of pancreatic lipase inhibition , SAR studies have highlighted the importance of substituents on the piperidine ring. The presence and position of functional groups influence binding interactions within the enzyme's active site. nih.govresearchgate.net

For acetylcholinesterase (AChE) inhibitors , SAR studies of phenoxyethyl piperidine derivatives indicated that compounds with a vinyl nitrile group in the para position show high selectivity for AChE inhibition, primarily interacting with the peripheral anionic site (PAS) of the enzyme. nih.gov The amine group of the piperidine is understood to interact with the catalytic anionic site (CAS). nih.gov

In the development of anticancer agents , SAR analysis of functionalized piperidines has provided insights into the features that confer cytotoxicity. For example, the nature and position of substituents on the piperidine core can dramatically alter the compound's activity against different cancer cell lines. nih.gov

For soluble epoxide hydrolase (sEH) inhibitors , initial SAR studies on piperidine carboxamide derivatives led to the optimization of a lead compound, resulting in inhibitors with sub-nanomolar potency and improved metabolic stability. nih.gov These studies systematically explored different regions of the molecule, modifying substituents to enhance enzyme inhibition and pharmacokinetic properties. nih.gov

Advanced Analytical Method Development and Quality Control

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC, UPLC, GC, LC-MS)

Chromatographic methods are central to determining the purity and assay of 2-(Piperidin-4-yl)ethanol hydrochloride. These techniques separate the main compound from any process-related impurities or degradation products, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of polar compounds like this compound. nih.gov Due to the compound's lack of a strong UV chromophore, method development often requires detection at low wavelengths (e.g., 200-220 nm) or the use of alternative detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD). UPLC, with its smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC. lcms.cz

A typical method involves a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The use of an acidic modifier, such as formic acid or phosphoric acid, is common to ensure good peak shape for the amine. nih.gov

Table 1: Example HPLC/UPLC Method Parameters for Analysis of this compound

ParameterHPLCUPLC
Column C18, 250 x 4.6 mm, 5 µmBEH C18, 50 x 2.1 mm, 1.7 µm lcms.cz
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient Isocratic or GradientGradient (e.g., 5-95% B in 5 min) lcms.cz
Flow Rate 1.0 mL/min researchgate.net0.5 mL/min lcms.cz
Column Temp. 30 °C40-60 °C lcms.cz
Detector UV at 210 nm or CADUV at 210 nm or CAD
Injection Vol. 10 µL1-2 µL

Gas Chromatography (GC)

Gas chromatography is generally less suitable for the direct analysis of polar, non-volatile salts like this compound. However, GC is an essential technique for identifying and quantifying residual solvents that may be present from the manufacturing process. ijpsr.com A headspace GC method with a flame ionization detector (FID) is commonly employed for this purpose. ijpsr.comgoogle.com For the analysis of the compound itself, derivatization to a more volatile and thermally stable form, such as a silyl (B83357) derivative, would be necessary prior to GC injection.

Table 2: Example Headspace GC Method for Residual Solvent Analysis

ParameterSetting
Column DB-624 or equivalent
Injector Temp. 200 °C
Detector Flame Ionization Detector (FID)
Detector Temp. 250 °C
Carrier Gas Nitrogen / Helium
Headspace Vial Temp. 80 °C
Headspace Incubation Time 15 min

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. kuleuven.be It is invaluable for both the quantification of this compound and the identification of unknown impurities. kuleuven.be Electrospray ionization (ESI) in positive ion mode is typically used, which would detect the compound as its protonated molecule [M+H]⁺. The high sensitivity of LC-MS allows for the detection and quantification of trace-level impurities. sigmaaldrich.com

Spectroscopic Assays for Detection and Characterization in Complex Matrices

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum would show characteristic signals for the protons on the piperidine (B6355638) ring and the ethanol (B145695) side chain. The ¹³C NMR spectrum would confirm the number of unique carbon atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine salt, and C-H and C-N bonds.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. As mentioned, ESI is a common ionization technique for this type of compound.

Detecting and characterizing the compound in complex matrices, such as biological fluids or reaction mixtures, typically requires a preliminary separation step. Techniques like solid-phase extraction (SPE) can be used to isolate the analyte from interfering substances before spectroscopic analysis. However, LC-MS is often the preferred method for complex matrices as it integrates separation and highly selective detection. nih.gov

Development of Impurity Profiling and Related Substances Methods

Impurity profiling is the identification and quantification of all potential impurities in a substance. researchgate.netrroij.com The development of a robust related substances method is a critical part of quality control, ensuring that all impurities are controlled within acceptable limits as defined by regulatory guidelines like the ICH. rroij.com

The process begins with identifying potential impurities, which can originate from starting materials, intermediates, by-products of the synthesis, or degradation of the final compound. nih.gov For this compound, potential impurities could include unreacted starting materials or by-products from side reactions.

A stability-indicating analytical method, typically an HPLC or UPLC method, must be developed. pharmacophorejournal.com This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) to induce degradation. researchgate.netju.edu.jo The analytical method must be able to separate the main peak from all process impurities and degradation products. researchgate.netijper.org

LC-MS is crucial in this stage for the structural elucidation of unknown impurities observed during the stress studies. kuleuven.be Once identified, these impurities can be synthesized or isolated to be used as reference standards for quantitative analysis.

Table 3: Potential Impurities and Methods for Their Control

Impurity TypePotential ExampleAnalytical Technique
Starting Material 4-PyridineethanolHPLC, LC-MS
Process Impurity N-Alkylated by-productHPLC, LC-MS
Degradation Product Oxidation product (e.g., N-oxide)HPLC, LC-MS
Residual Solvent Ethanol, Isopropanol, TolueneHeadspace GC ijpsr.com

Future Research Trajectories and Translational Perspectives

Exploration of Novel Derivatization Pathways and Chemical Space Expansion

The 2-(piperidin-4-yl)ethanol core structure is a valuable starting point for generating molecular diversity and exploring new regions of chemical space. A primary focus of future research lies in developing novel synthetic methodologies to access a wider array of derivatives with diverse three-dimensional shapes.

One sophisticated approach is stereodivergent diversity-oriented synthesis (DOS). This strategy utilizes the inherent chirality of piperidine (B6355638) derivatives to create libraries of enantiomerically pure compounds. For instance, starting from 2-piperidine ethanol (B145695), a sequence involving stereocontrolled allylation, Mitsunobu reaction, and ring-closing metathesis can efficiently produce a collection of nitrogen-containing compounds with novel scaffolds. This method allows for the systematic exploration of the chemical space around the piperidine core.

Further expansion of chemical space involves the synthesis of various regio- and diastereoisomers. For example, the creation of libraries of methyl-substituted pipecolinates (piperidine derivatives) has been reported. These efforts employ methods like pyridine (B92270) hydrogenation to access cis-piperidines, which can then be transformed into their trans-diastereoisomers through conformationally controlled reactions. Diastereoselective lithiation and trapping offer another route to access specific isomers. Analysis of virtual libraries derived from these diverse piperidine building blocks confirms their suitability for fragment-based drug discovery programs, showcasing their three-dimensional complexity and favorable molecular properties.

Key synthetic strategies for derivatization include various intra- and intermolecular reactions that lead to substituted, spiro-, and condensed piperidine structures. Techniques such as reductive hydroamination and iron-catalyzed reductive amination of amino fatty acids are established methods for forming the piperidine ring, which can be adapted for creating novel analogs. mdpi.comtandfonline.com

Derivatization StrategyDescriptionStarting Material ExampleResulting ScaffoldReference(s)
Diversity-Oriented Synthesis (DOS) A multi-step reaction sequence (e.g., allylation, Mitsunobu, ring-closing metathesis) to generate stereochemically diverse and complex scaffolds.2-Piperidine ethanolEnantiomerically pure nitrogen-containing compounds with new scaffolds. acs.org
Stereoselective Isomer Synthesis Pyridine hydrogenation followed by controlled epimerization or diastereoselective lithiation/trapping to produce specific cis and trans isomers.Substituted PyridinesRegio- and diastereoisomers of substituted piperidines (e.g., methyl pipecolinates). ontosight.ai
Reductive Hydroamination Intramolecular 6-endo-dig cyclization cascade of alkynes mediated by acid, followed by reduction to form the piperidine ring.Alkyne-containing aminesStereoselectively substituted piperidines. mdpi.com
Intramolecular Heck Reaction Palladium-catalyzed cyclization of molecules containing both an amine and an alkene to form bicyclic piperidine derivatives.N-alkenyl piperidine precursorsBicyclic piperidine derivatives, increasing molecular complexity.

Identification of New Molecular Targets and Disease Indications

Derivatives built upon the 2-(piperidin-4-yl)ethanol scaffold have demonstrated a broad range of biological activities, suggesting their potential to interact with a multitude of molecular targets and address various disease states. Future research will continue to identify and validate these targets, opening avenues for new therapeutic interventions.

Computer-aided evaluation has predicted that piperidine derivatives can affect a wide array of biological molecules, including enzymes, receptors, ion channels, and transport systems. birmingham.ac.uk This versatility makes them promising candidates for developing treatments for cancer, central nervous system disorders, and infectious diseases. birmingham.ac.uk

Specific research findings have already linked piperidine-based compounds to several key targets:

Anti-Inflammatory Agents : Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages. ccspublishing.org.cn Further studies revealed that these compounds can restore the phosphorylation level of IκBα and the protein expression of p65 NF-κB, pointing to the NF-κB signaling pathway as a key molecular target for their anti-inflammatory effects. ccspublishing.org.cn

Anticholinesterase Agents : The piperidine ring is a common feature in new acetylcholinesterase (AChE) inhibitor candidates due to its tertiary nitrogen, which can interact with the anionic site of the enzyme. rsc.org This makes such derivatives promising for the symptomatic treatment of Alzheimer's disease. rsc.org

Antibacterial Agents : 2-piperidin-4-yl-benzimidazoles have been synthesized and shown to possess broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria, including clinically important enterococci. nih.gov

Anticancer Agents : Certain 2-(1-substituted-piperidin-4-ylamino)quinazoline derivatives have exhibited potent antitumor activities against various cancer cell lines, with some showing significant in vivo inhibition of tumor growth. alfachemic.com

Carbonic Anhydrase Inhibitors : Sulfonamides incorporating piperidinyl-hydrazidoureido moieties have been synthesized and evaluated for their inhibitory activity against several isoforms of carbonic anhydrase (CA I, II, IX, and XII), which are implicated in various pathologies, including cancer.

Opioid Receptor Agonists : A series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives has been identified as a novel class of selective delta-opioid agonists, which are targets for pain management. ijnrd.org

Serotonin Receptor Inverse Agonists : The compound ACP-103, a piperidine derivative, was identified as a potent and selective 5-HT(2A) receptor inverse agonist, demonstrating a pharmacological profile consistent with utility as an antipsychotic agent. sigmaaldrich.com

DPP-4 Inhibitors : The well-established antidiabetic drug alogliptin (B1666894) contains a piperidine moiety and functions as a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), highlighting the scaffold's relevance in metabolic diseases. google.com

Derivative ClassMolecular TargetPotential Disease Indication(s)Reference(s)
2-(Piperidin-4-yl)-1H-benzo[d]imidazoles NF-κB Signaling Pathway (inhibition of NO, TNF-α)Inflammatory Diseases ccspublishing.org.cn
Substituted Piperidines Acetylcholinesterase (AChE)Alzheimer's Disease rsc.org
2-Piperidin-4-yl-benzimidazoles Undisclosed bacterial targetsBacterial Infections (Gram-positive & Gram-negative) nih.gov
2-(Piperidin-4-ylamino)quinazolines Undisclosed cancer-related targetsCancer alfachemic.com
Piperidinyl-hydrazidoureido Sulfonamides Carbonic Anhydrase (Isoforms I, II, IX, XII)Cancer, Glaucoma, Epilepsy acs.org
4-Phenyl-4-[1H-imidazol-2-yl]-piperidines Delta-Opioid ReceptorPain ijnrd.org
N-(1-methylpiperidin-4-yl) Carbamides (e.g., ACP-103) 5-HT(2A) Serotonin ReceptorPsychosis, Schizophrenia sigmaaldrich.com
Piperidine-containing Cyanopyrrolidines (e.g., Alogliptin) Dipeptidyl Peptidase-4 (DPP-4)Type 2 Diabetes google.com

Advanced Pharmacological Profiling and Preclinical Evaluation of Lead Compounds

Once a lead compound based on the 2-(piperidin-4-yl)ethanol scaffold is identified, it must undergo rigorous pharmacological profiling and preclinical evaluation to assess its potential as a drug candidate. This phase involves a comprehensive set of in vitro and in vivo studies to characterize the compound's efficacy, mechanism of action, and pharmacokinetic properties.

Advanced profiling begins with detailed in vitro functional assays. For example, the inverse agonist activity of the antipsychotic candidate ACP-103 at the 5-HT(2A) receptor was quantified using a cell-based functional assay, providing a precise measure of its potency. sigmaaldrich.com

In vivo evaluation is critical to demonstrate efficacy in a physiological context. This often involves the use of established animal models of disease. For instance, an anti-inflammatory derivative of 2-(piperidin-4-yl)-1H-benzo[d]imidazole demonstrated potent activity in a xylene-induced ear edema model in mice, providing crucial proof-of-concept for its therapeutic potential. ccspublishing.org.cn Similarly, the antipsychotic-like efficacy of ACP-103 was confirmed by its ability to attenuate specific behaviors in rodent models, such as reducing head-twitch behavior induced by a 5-HT(2A) agonist and mitigating hyperactivity induced by an NMDA receptor antagonist. sigmaaldrich.com

Pharmacokinetic studies, which determine the absorption, distribution, metabolism, and excretion (ADME) of a compound, are also a cornerstone of preclinical evaluation. Studies on ACP-103, for example, determined that it had greater than 42.6% oral bioavailability in rats, a key parameter indicating its potential for oral administration in humans. sigmaaldrich.com

Furthermore, piperidine derivatives are being developed as imaging agents for positron emission tomography (PET). The preclinical evaluation of these radiolabeled compounds involves biodistribution studies, PET imaging in animal models, and in vitro autoradiography to confirm that the tracer accumulates in tissues expressing the target receptor. sci-hub.se For example, the preclinical testing of a novel radioligand for cerebral muscarinic receptors involved determining its full-body biodistribution in rats to calculate expected human dosimetry. acgpubs.org

Lead Compound TypePreclinical Model/AssayPurpose of EvaluationKey Finding(s)Reference(s)
Anti-inflammatory Benzimidazole Derivative Xylene-induced ear edema in miceIn vivo efficacyDemonstrated potent anti-inflammatory activity. ccspublishing.org.cn
Antipsychotic Carboxamide (ACP-103) Rodent behavioral models (head-twitch, prepulse inhibition)In vivo efficacy and mechanismAttenuated behaviors consistent with a 5-HT(2A) receptor mechanism. sigmaaldrich.com
Antipsychotic Carboxamide (ACP-103) Pharmacokinetic studies in ratsOral bioavailabilityShowed >42.6% oral bioavailability. sigmaaldrich.com
PET Tracer ([11C]Preladenant) PET imaging, ex vivo biodistribution, in vitro autoradiographyTarget engagement and distributionBrain uptake was consistent with known adenosine (B11128) A2A receptor distribution. sci-hub.se
Muscarinic Receptor Radioligand Biodistribution studies in ratsDosimetry and brain uptakeShowed high specific and saturable binding in the striatum and cortex. acgpubs.org

Integration with High-Throughput Screening and Combinatorial Chemistry in Drug Discovery

The future of drug discovery with the 2-(piperidin-4-yl)ethanol scaffold will be heavily influenced by its integration with high-throughput screening (HTS) and combinatorial chemistry. These technologies enable the rapid synthesis and evaluation of vast numbers of compounds, dramatically accelerating the identification of new lead molecules.

Combinatorial chemistry is a powerful technique for the rapid, systematic, and repetitive synthesis of a large array of structurally diverse compounds, known as a chemical library. The 2-(piperidin-4-yl)ethanol core is an ideal building block for such libraries. Its two key functional groups—the secondary amine on the piperidine ring and the primary alcohol on the ethyl side chain—allow for the covalent attachment of a wide variety of "building blocks" in a systematic fashion. This can be achieved through techniques like solid-phase or solution-phase parallel synthesis.

Once a combinatorial library of piperidine derivatives is generated, it can be subjected to HTS. HTS utilizes automated, miniaturized assays to test hundreds of thousands of compounds against a specific biological target in a short period. These assays can be biochemical (e.g., measuring enzyme inhibition) or cell-based (e.g., measuring receptor activation or cell viability). The goal of HTS is to identify "hits"—compounds that exhibit a desired activity against the target.

The combination of these approaches allows for a more efficient exploration of the chemical space around the piperidine scaffold. Instead of synthesizing and testing compounds one by one, researchers can generate a library of thousands of related molecules and quickly screen them to identify promising candidates for further optimization. This strategy significantly reduces the time and cost associated with the early stages of drug discovery.

Potential Applications Beyond Medicinal Chemistry (e.g., Material Science, Catalysis)

While the primary focus of research on 2-(piperidin-4-yl)ethanol and its derivatives has been in medicinal chemistry, the unique chemical properties of the piperidine motif lend themselves to a range of applications in other fields, including industrial processes, material science, and catalysis.

Industrial and Environmental Applications: One of the most promising non-medicinal applications for 2-piperidineethanol (B17955) is in carbon dioxide (CO2) capture. Non-aqueous solvent systems formed by 2-piperidineethanol and ethylene (B1197577) glycol have demonstrated high CO2 absorption capacity (up to 0.97 mol of CO2 per mole of amine) and, crucially, can be regenerated at a low temperature of 50°C. rsc.orgrsc.org This suggests a potential for lower energy consumption in industrial post-combustion carbon capture processes. rsc.orgrsc.org The compound is also used as an intermediate in the synthesis of insect repellents.

Material Science: Piperidine derivatives are being incorporated into advanced polymers to create materials with novel properties.

Anion Exchange Membranes : Poly(aryl piperidinium) polymers, which feature a piperidinium (B107235) cation in a rigid aromatic backbone, have been developed for use as anion exchange membranes. These materials show promise for applications in fuel cells and other electrochemical devices due to their chemical stability and high hydroxide (B78521) conductivity. acs.org

Kinetic Hydrate (B1144303) Inhibitors : Polymers with pendant piperidine rings, such as poly(N-acryloyl-nipecotamide), have been investigated as kinetic hydrate inhibitors. These polymers can prevent the formation of gas hydrates in pipelines, which is a significant issue in the oil and gas industry. acs.org

Bioactive Films : Piperidine-based compounds have been incorporated into sodium alginate/poly(vinyl alcohol) films. These polymeric films show potential for use in drug delivery systems, where they can maintain contact with tissue and provide controlled release of therapeutic molecules. nih.gov

Catalysis: The basic nitrogen atom in the piperidine ring makes it a useful component in catalysis.

Heterogeneous Catalysis : Piperidine has been functionalized onto magnetic nanoparticles (Fe3O4 supported on graphene quantum dots) to create a reusable, heterogeneous Lewis basic nano-catalyst. This catalyst has been shown to be efficient in the one-pot synthesis of 2-aminochromenes.

Organocatalysis : Chiral phosphines incorporating a piperidine-like structure have been developed as effective nucleophilic catalysts. These have been successfully used in highly enantioselective annulation reactions to furnish functionalized piperidine derivatives, showcasing a catalytic cycle where piperidine-based structures help create other piperidine-based structures. acgpubs.org

Reaction Mediation : Zinc(II) compounds have been shown to mediate the nucleophilic addition of piperidine derivatives to nitriles, demonstrating the role of the piperidine structure in facilitating the formation of amidines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Piperidin-4-yl)ethanol hydrochloride, and what are their yield optimization strategies?

  • Methodology : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, piperidine derivatives are often functionalized using ethanol-based solvents under acidic conditions. A Mannich reaction involving formaldehyde and ammonium chloride in ethanol has been reported for analogous piperidinyl compounds, achieving yields of 87–98% under optimized temperatures (60–80°C) . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) ensures ≥95% purity .
  • Key Parameters : pH control, reaction time, and stoichiometric ratios of reagents.

Q. How is the structural integrity of this compound validated in research settings?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR confirms the piperidine ring (δ 1.4–2.8 ppm for CH₂ groups) and ethanol moiety (δ 3.6–4.0 ppm for -CH₂OH) .
  • FT-IR : Peaks at 2500–2700 cm⁻¹ (HCl stretch) and 3300–3500 cm⁻¹ (-OH) verify the hydrochloride salt and hydroxyl group .
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 176.1 (C₇H₁₄NO⁺) .

Q. What are the solubility and storage recommendations for this compound?

  • Solubility : Highly soluble in polar solvents (water, ethanol, DMSO) but insoluble in hexane. Aqueous solubility decreases at pH > 7 due to deprotonation of the piperidine nitrogen .
  • Storage : Store at 2–8°C in airtight containers with desiccants to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does this compound function as a linker in PROTAC development?

  • Mechanistic Insight : The ethanol moiety provides semi-flexibility, enabling optimal spatial alignment between E3 ligase and target protein. Rigidity in the piperidine ring enhances binding specificity. Studies on similar compounds (e.g., 2-(4-(piperidin-4-yl)phenyl)acetic acid hydrochloride) show that linker length and substituent placement influence ternary complex formation efficiency .
  • Experimental Design : Use SPR (surface plasmon resonance) to measure binding kinetics and X-ray crystallography for 3D structural validation .

Q. What are the stability challenges of this compound under physiological conditions?

  • Degradation Pathways : Hydrolysis of the piperidine ring in acidic environments (e.g., gastric fluid) or oxidation of the ethanol group. Accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation when stored properly .
  • Mitigation Strategies : Encapsulation in pH-sensitive polymers or co-administration with antioxidants (e.g., ascorbic acid) .

Q. How do structural modifications of the piperidine ring impact pharmacological activity?

  • Case Study : Substitution at the 4-position with aryl groups (e.g., phenyl) enhances binding to serotonin receptors, while methyl groups reduce metabolic clearance. Comparative SAR studies using radioligand assays (e.g., 5-HT₃ receptor binding) reveal EC₅₀ shifts from 12 nM (parent compound) to 3 nM (4-phenyl derivative) .

Q. How can researchers resolve contradictions in reported cytotoxicity data?

  • Data Discrepancies : Some studies report IC₅₀ values of 10 μM (cancer cell lines), while others show no activity below 50 μM. These may arise from assay variability (MTT vs. ATP-lite) or differences in cell membrane permeability .
  • Resolution Strategy : Standardize protocols (e.g., uniform cell lines, incubation times) and validate results via orthogonal methods (flow cytometry for apoptosis) .

Methodological Recommendations

  • Synthesis Optimization : Use DOE (design of experiments) to screen reaction parameters .
  • Characterization : Combine XRD for crystalline structure analysis with dynamic light scattering (DLS) for particle size distribution in formulations .
  • Biological Assays : Include negative controls (e.g., piperidine-free analogs) to isolate the compound’s specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.